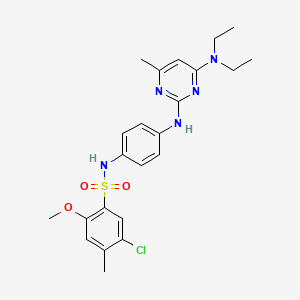
5-chloro-N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-methoxy-4-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-methoxy-4-methylbenzenesulfonamide is a complex organic compound, known for its versatile applications in various fields such as medicinal chemistry, pharmacology, and material sciences. This compound is characterized by its unique molecular structure, which includes chloro, diethylamino, pyrimidinyl, and benzenesulfonamide moieties, providing it with distinct chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-methoxy-4-methylbenzenesulfonamide typically involves multiple steps:
Formation of the Pyrimidinyl Intermediate: : Starting with 4-(diethylamino)-6-methylpyrimidine, the compound is subjected to nucleophilic substitution reactions to introduce the amine group.
Arylation Step: : This intermediate is then reacted with 4-amino-2-methoxy-4-methylbenzenesulfonamide under arylation conditions, often using palladium-catalyzed coupling reactions.
Chlorination: : The final step involves the selective chlorination of the aromatic ring to introduce the chloro group at the desired position.
Industrial Production Methods
For large-scale production, the process is often optimized to improve yield and efficiency:
Continuous Flow Chemistry: : This method allows for better control over reaction conditions and minimizes side reactions.
Catalyst Recycling: : Use of recyclable catalysts, such as supported palladium catalysts, to reduce costs and environmental impact.
化学反応の分析
5-chloro-N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-methoxy-4-methylbenzenesulfonamide undergoes several types of chemical reactions:
Oxidation
Common Reagents: : Potassium permanganate, chromium trioxide.
Conditions: : Acidic or basic environments.
Major Products: : Introduction of carbonyl or carboxyl groups.
Reduction
Common Reagents: : Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Conditions: : Mild temperatures and pressures.
Major Products: : Conversion of nitro groups to amino groups.
Substitution
Common Reagents: : Halogenating agents, nucleophiles.
Conditions: : Various solvents and temperatures.
Major Products: : Replacement of functional groups with nucleophiles or electrophiles.
科学的研究の応用
5-chloro-N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-methoxy-4-methylbenzenesulfonamide is used across different fields:
Chemistry
Catalysis: : As a ligand in metal-catalyzed reactions.
Material Science: : In the design of organic semiconductors.
Biology
Enzyme Inhibition: : As an inhibitor for specific enzymes in biochemical pathways.
Molecular Probes: : Used in fluorescence microscopy due to its structural properties.
Medicine
Anticancer Agent: : Potential use in cancer therapy due to its ability to interfere with cellular processes.
Antimicrobial: : Active against a range of microbial pathogens.
Industry
Dyes and Pigments: : Used in the production of advanced dyes.
Polymers: : As a monomer in the synthesis of specialized polymers.
作用機序
The mechanism by which 5-chloro-N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-methoxy-4-methylbenzenesulfonamide exerts its effects involves several molecular targets:
Molecular Targets
Enzymes: : Binds to active sites of enzymes, inhibiting their activity.
Receptors: : Interacts with cellular receptors to modulate signaling pathways.
Pathways Involved
Signal Transduction: : Alters the flow of cellular signals, leading to changes in cell behavior.
Gene Expression: : Modulates the transcription of specific genes involved in cell growth and survival.
類似化合物との比較
When compared to similar compounds, 5-chloro-N-(4-((4-(diethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-methoxy-4-methylbenzenesulfonamide stands out due to its unique combination of functional groups.
Similar Compounds
4-amino-2-methoxy-4-methylbenzenesulfonamide: : Lacks the pyrimidinyl and diethylamino groups, limiting its application range.
4-(diethylamino)-6-methylpyrimidine: : Does not have the sulfonamide and chloro groups, affecting its biological activity.
5-chloro-2-methoxybenzenesulfonamide: : Missing the pyrimidinyl and amine functionalization.
These comparisons highlight the distinctiveness of this compound in terms of its structure and applications.
By the way, what's your interest in this compound?
特性
IUPAC Name |
5-chloro-N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-2-methoxy-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN5O3S/c1-6-29(7-2)22-13-16(4)25-23(27-22)26-17-8-10-18(11-9-17)28-33(30,31)21-14-19(24)15(3)12-20(21)32-5/h8-14,28H,6-7H2,1-5H3,(H,25,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPPABFHFFNIHAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NS(=O)(=O)C3=C(C=C(C(=C3)Cl)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2393995.png)
![2-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide](/img/structure/B2393996.png)
![3-{4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl}-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide](/img/structure/B2393997.png)


![N-[(3-hydroxyoxolan-3-yl)methyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2394001.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}-1H-pyrrole-2-sulfonamide](/img/structure/B2394004.png)


![Ethyl 3-fluoro-6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2394013.png)
![N-(3-(4-(2-fluorophenyl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2394014.png)
![2-Ethyl-5-((4-ethylpiperazin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2394015.png)
![N-(2,4-dimethylphenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2394016.png)
